Cas no 2034353-03-0 (1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine)
![1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine structure](https://www.kuujia.com/scimg/cas/2034353-03-0x500.png)
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Chemical and Physical Properties
Names and Identifiers
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- AKOS025327862
- F6524-1163
- 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
- 2034353-03-0
- [5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
- (5-(furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
-
- Inchi: 1S/C18H17N7O3/c1-12-20-21-17-16(19-4-5-25(12)17)23-6-8-24(9-7-23)18(26)13-11-15(28-22-13)14-3-2-10-27-14/h2-5,10-11H,6-9H2,1H3
- InChI Key: IBUTYBGABCFNQL-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C2=CC=CO2)ON=1)N1CCN(C2C3=NN=C(C)N3C=CN=2)CC1
Computed Properties
- Exact Mass: 379.13928743g/mol
- Monoisotopic Mass: 379.13928743g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 573
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 106Ų
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-1163-2μmol |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
2034353-03-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6524-1163-2mg |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
2034353-03-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-1163-5mg |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
2034353-03-0 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F6524-1163-1mg |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
2034353-03-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6524-1163-5μmol |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
2034353-03-0 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F6524-1163-4mg |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
2034353-03-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-1163-3mg |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
2034353-03-0 | 3mg |
$63.0 | 2023-09-08 |
1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Additional information on 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Comprehensive Analysis of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS No. 2034353-03-0)
The compound 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS No. 2034353-03-0) represents a sophisticated heterocyclic structure combining furan, oxazole, and triazolopyrazine moieties. Its unique molecular architecture has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive scaffold. This article delves into its structural features, synthetic pathways, and emerging applications, addressing trending queries such as "heterocyclic compound drug discovery" and "piperazine derivatives in medicinal chemistry."
Structurally, the molecule integrates a furan-2-yl group attached to a 1,2-oxazole core, which is further linked to a piperazine ring via a carbonyl bridge. The piperazine nitrogen connects to a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine unit, creating a multifunctional framework. Such hybrid systems are increasingly explored for their ability to modulate biological targets, particularly in kinase inhibition and GPCR (G-protein-coupled receptor) interactions. Researchers frequently search for "oxazole-based kinase inhibitors" or "triazolopyrazine pharmacokinetics," reflecting the compound's relevance in targeted therapy development.
Synthetic routes to CAS 2034353-03-0 typically involve sequential cyclization and coupling reactions. Key steps include the formation of the 1,2-oxazole-3-carbonyl intermediate through condensation of furan-2-carbaldehyde derivatives with hydroxylamine, followed by amide coupling with 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine. Recent publications highlight optimized protocols using microwave-assisted synthesis, addressing the search trend "green chemistry in heterocycle synthesis." The compound's logP (~2.8) and polar surface area (PSA ≈ 95 Ų) suggest moderate membrane permeability, making it a candidate for central nervous system (CNS) drug design—a topic often queried as "CNS-penetrant small molecules."
In pharmacological contexts, derivatives of this scaffold demonstrate affinity for adenosine A2A receptors and phosphodiesterase 10A (PDE10A), aligning with searches like "neurodegenerative disease targets 2024." Its triazolopyrazine segment mimics purine bases, enabling interactions with ATP-binding sites—a feature exploited in oncology research ("anticancer heterocycles"). Notably, the furan-oxazole component contributes to π-stacking interactions, enhancing binding to aromatic amino acid residues in protein pockets.
Beyond therapeutics, 2034353-03-0 finds utility in materials science. Its conjugated system exhibits fluorescence properties, sparking interest in "organic light-emitting diodes (OLEDs)" and "bioimaging probes." The compound's stability under physiological pH (studied via "in vitro metabolic stability assays") further supports its versatility. Patent analyses reveal growing IP activity around related structures, particularly for "allosteric modulator design"—a hot topic in drug discovery forums.
Quality control of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine employs HPLC-MS with charged aerosol detection (CAD) to ensure purity >98%. Analytical data (e.g., 1H NMR: δ 8.75 ppm for triazolopyrazine-H) are critical for researchers investigating "structure-activity relationship (SAR) studies." The compound's cLogD (2.1 at pH 7.4) and hERG inhibition profile (<50% at 10 μM) position it favorably for lead optimization campaigns.
Emerging applications include its use as a covalent probe for chemoproteomics, addressing the search term "activity-based protein profiling." The 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine moiety can be functionalized with click chemistry handles, enabling target identification—an approach dominating recent publications on "chemical biology tools." Computational studies (molecular docking with PDB 6EFE) predict favorable binding to BRD4 bromodomains, expanding its potential in epigenetics research.
In conclusion, CAS 2034353-03-0 exemplifies the convergence of medicinal chemistry and materials science. Its multifaceted properties respond to diverse search intents, from "fragment-based drug discovery" to "small-molecule fluorophores." As synthetic methodologies advance (e.g., "flow chemistry for heterocycles"), this compound class is poised to address unmet needs in precision medicine and smart materials.
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